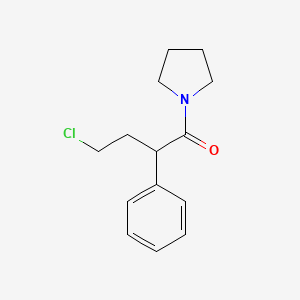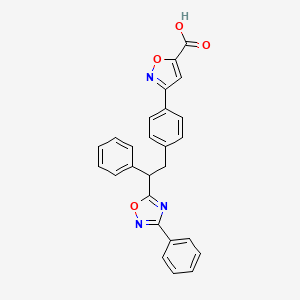
3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid is a complex organic compound featuring multiple aromatic rings and heterocyclic structures
准备方法
The synthesis of 3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The isoxazole ring can be synthesized via cyclization reactions involving appropriate precursors under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and heterocyclic structures can be oxidized under strong oxidizing conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole and isoxazole rings, potentially breaking these rings and forming simpler structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid involves its interaction with molecular targets through its aromatic and heterocyclic structures. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in medicinal chemistry or altering material properties in industrial applications.
相似化合物的比较
Similar compounds include other oxadiazole and isoxazole derivatives, such as:
- 3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
- 1,2,4-Oxadiazol-5(4H)-one, 3-phenyl- These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications. The uniqueness of 3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid lies in its combination of oxadiazole and isoxazole rings, providing a distinct set of properties and potential applications.
属性
分子式 |
C26H19N3O4 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC 名称 |
3-[4-[2-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]phenyl]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C26H19N3O4/c30-26(31)23-16-22(28-32-23)19-13-11-17(12-14-19)15-21(18-7-3-1-4-8-18)25-27-24(29-33-25)20-9-5-2-6-10-20/h1-14,16,21H,15H2,(H,30,31) |
InChI 键 |
HBPZAUGQOBPKTH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(CC3=CC=C(C=C3)C4=NOC(=C4)C(=O)O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


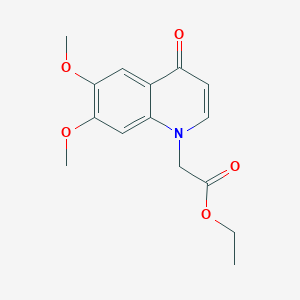
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
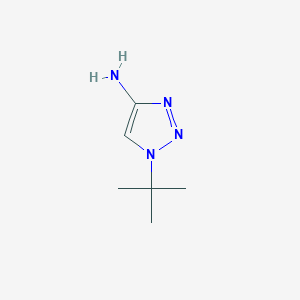

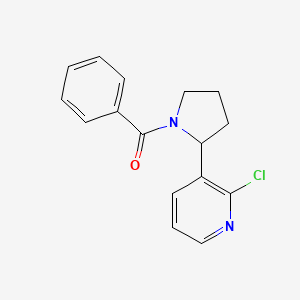
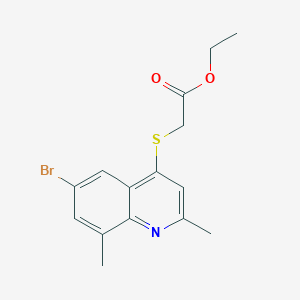
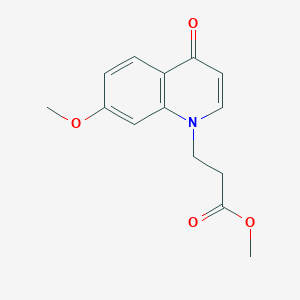
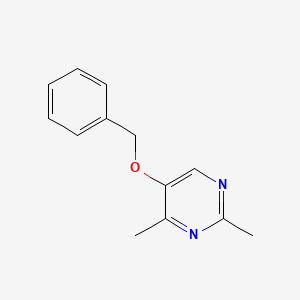


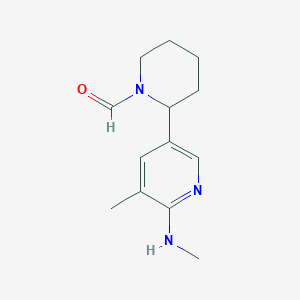
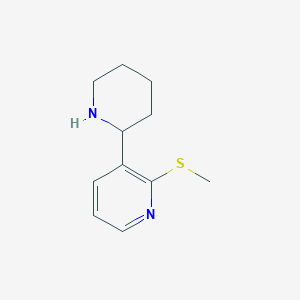
![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
